molecular formula C14H15F3N2O3 B2811181 4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide CAS No. 2224175-53-3

4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No. B2811181
CAS RN: 2224175-53-3
M. Wt: 316.28
InChI Key: JBBNQGRVAPHTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, also known as TFE-PACE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a small molecule inhibitor that interacts with protein-protein interactions and has been studied for its potential use in drug discovery and development.

Mechanism of Action

4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide inhibits the interaction between Siah1 and its substrate by binding to the substrate-binding site on Siah1. This prevents the degradation of tumor suppressor proteins, leading to their accumulation and potential tumor suppression.
Biochemical and Physiological Effects:
4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has been shown to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and decrease the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in lab experiments is its specificity for the Siah1 substrate-binding site. This allows for targeted inhibition of the Siah1 pathway without affecting other pathways. However, one limitation is that the compound may have off-target effects that could affect the interpretation of results.

Future Directions

There are several future directions for the study of 4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide. One potential direction is the development of more potent and selective inhibitors of the Siah1 pathway. Another direction is the investigation of the potential use of 4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in combination with other cancer treatments. Additionally, the potential use of 4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide in other diseases and pathways could be explored.

Synthesis Methods

The synthesis of 4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves the reaction of 4-aminobenzamide with 2-(2,2,2-trifluoroethoxy)ethyl isocyanate followed by the reaction with acryloyl chloride. The resulting product is then purified through column chromatography to obtain the final product.

Scientific Research Applications

4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has been studied for its potential use in drug discovery and development. It has been shown to inhibit the interaction between the E3 ubiquitin ligase Siah1 and its substrate, which is involved in the degradation of tumor suppressor proteins. This inhibition has potential therapeutic applications in cancer treatment.

properties

IUPAC Name

4-(prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-2-12(20)19-11-5-3-10(4-6-11)13(21)18-7-8-22-9-14(15,16)17/h2-6H,1,7-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBNQGRVAPHTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCCOCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

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